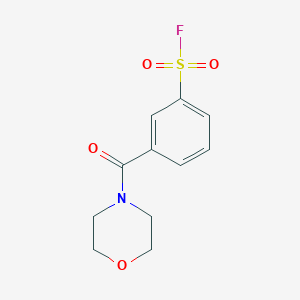
3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. It consists of a benzenesulfonyl fluoride group attached to a morpholine ring via a carbonyl linkage. This compound is known for its reactivity and versatility in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride typically involves the reaction of 3-(Morpholine-4-carbonyl)benzenesulfonyl chloride with a fluoride source. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction is typically performed at low temperatures to control the reactivity and ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反应分析
Types of Reactions: 3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures.
Hydrolysis: The reaction is carried out in aqueous or mixed aqueous-organic solvents, often under acidic or basic conditions to facilitate the hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, typically in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products:
Nucleophilic substitution: Sulfonamide derivatives.
Hydrolysis: Benzenesulfonic acid.
Reduction: Alcohol derivatives.
科学研究应用
3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Industry: The compound is used in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.
作用机制
The mechanism of action of 3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the formation of sulfonamide bonds, which are stable and resistant to hydrolysis. The compound can also act as an enzyme inhibitor by reacting with nucleophilic residues in the active site of enzymes, thereby blocking their activity.
相似化合物的比较
3-(Morpholine-4-carbonyl)benzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride. It is less reactive towards nucleophiles compared to the fluoride derivative.
Benzenesulfonyl fluoride: Lacks the morpholine and carbonyl groups, making it less versatile in terms of reactivity and applications.
Morpholine-4-carbonyl chloride: Contains the morpholine and carbonyl groups but lacks the sulfonyl fluoride group, limiting its reactivity towards nucleophiles.
Uniqueness: 3-(Morpholine-4-carbonyl)benzenesulfonyl fluoride is unique due to the presence of both the sulfonyl fluoride and morpholine-carbonyl groups. This combination provides a high degree of reactivity and versatility, making it useful in a wide range of chemical reactions and applications.
属性
IUPAC Name |
3-(morpholine-4-carbonyl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c12-18(15,16)10-3-1-2-9(8-10)11(14)13-4-6-17-7-5-13/h1-3,8H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVAQAAUDZISIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














